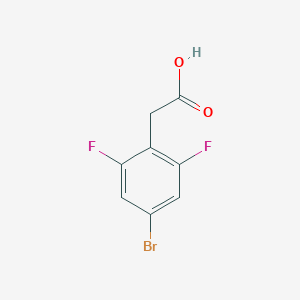
4-溴-2,6-二氟苯乙酸
描述
4-Bromo-2,6-difluorophenylacetic acid is a compound that is structurally related to various brominated aromatic compounds which have been studied for their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions offer insights into the chemical behavior that 4-Bromo-2,6-difluorophenylacetic acid might exhibit.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the introduction of bromine into the aromatic ring, which can be achieved through various methods such as direct bromination or through the use of bromine-containing reagents. For example, the synthesis of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives involves acylation of an aminoquinazoline with unsaturated acid chlorides or mixed anhydrides . Similarly, 4-Bromo-2,6-difluorophenylacetic acid could be synthesized through related acylation reactions or by bromination of a precursor compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques such as FT-IR and UV-Vis, as well as X-ray diffraction. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these techniques, and its intermolecular contacts were examined using Hirshfeld surfaces . These methods could similarly be applied to determine the molecular structure of 4-Bromo-2,6-difluorophenylacetic acid.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of a bromine atom can make the aromatic ring more reactive towards nucleophiles. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, leading to the formation of 6-aminonicotinic acid . This suggests that 4-Bromo-2,6-difluorophenylacetic acid could also undergo similar carboxylation reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine and other substituents on the aromatic ring. These properties include solubility, melting point, and reactivity. For instance, the derivatization of carboxylic acids with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography indicates that the introduction of a bromine-containing group can enhance the detection of carboxylic acids . The physical and chemical properties of 4-Bromo-2,6-difluorophenylacetic acid would likely be affected by the bromine and fluorine substituents, potentially altering its solubility and reactivity.
科学研究应用
环境影响和毒理学
对结构相关化合物的研究,如2,4-二氯苯氧乙酸(2,4-D),突出了这些化合物的环境命运、行为和毒理效应。例如,研究详细描述了2,4-D在环境中的广泛分布以及其对非目标生物(包括水生物种、植物和潜在的人类)的潜在致命影响。这些发现强调了理解使用这类化合物的环境和生态后果的重要性,这对于研究4-溴-2,6-二氟苯乙酸(Islam et al., 2017)可能是相关的。
分析检测方法
开发用于检测和定量不同基质中相关化合物的分析方法对于监测它们的存在并了解其环境影响至关重要。例如,使用异硫氰酸荧光素-葡聚糖(FITC-d)作为肉鸡肠道通透性指标,突显了在研究应用(Liu et al., 2021)中敏感和特异分析技术的重要性。这些方法可以被改编或作为开发4-溴-2,6-二氟苯乙酸分析技术的基础。
合成和化学性质
对相关化合物的合成和化学性质的研究,如2-氟-4-溴联苯的实用合成,可以提供关于4-溴-2,6-二氟苯乙酸的化学行为、反应性和潜在应用的见解。这些研究对于扩大这类化合物在各种科学和工业应用中的使用是基础(Qiu et al., 2009)。
安全和危害
属性
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFYYLXGIHKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378359 | |
| Record name | 4-Bromo-2,6-difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorophenylacetic acid | |
CAS RN |
537033-54-8 | |
| Record name | 4-Bromo-2,6-difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2,6-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


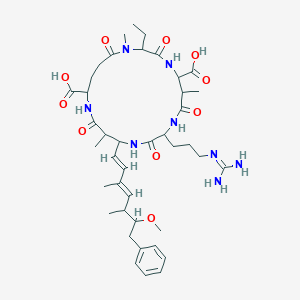


![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
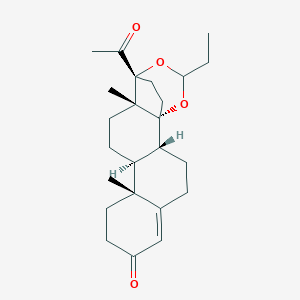
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
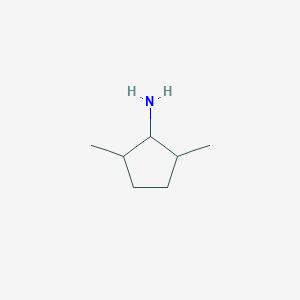
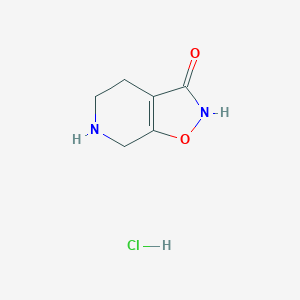
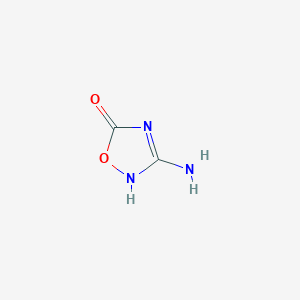
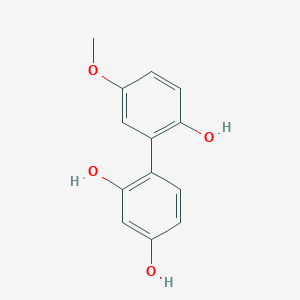
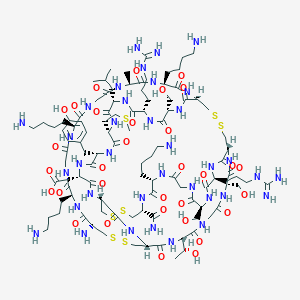

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)